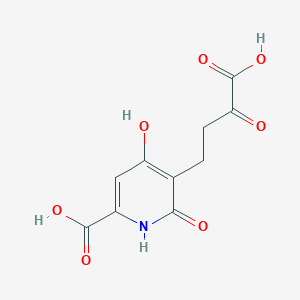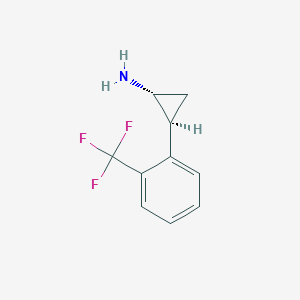
5-(Cyanomethyl)-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Cyanomethyl)-uridine is a modified nucleoside derived from uridine, where a cyanomethyl group is attached to the 5-position of the uracil ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyanomethyl)-uridine typically involves the modification of uridine through a series of chemical reactions. One common method is the cyanoacetylation of uridine, where uridine is reacted with cyanoacetic acid or its derivatives under specific conditions to introduce the cyanomethyl group. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
5-(Cyanomethyl)-uridine can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
科学研究应用
5-(Cyanomethyl)-uridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Medicine: Potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Used in the development of novel materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 5-(Cyanomethyl)-uridine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include RNA polymerases and other enzymes involved in nucleic acid metabolism .
相似化合物的比较
Similar Compounds
5-(Cyanomethyl)-cytosine: Similar structure but with a cytosine base.
5-(Cyanomethyl)-thymidine: Similar structure but with a thymidine base.
5-(Cyanomethyl)-adenosine: Similar structure but with an adenosine base.
Uniqueness
5-(Cyanomethyl)-uridine is unique due to its specific interactions with uracil-based nucleic acids, making it particularly useful for studying RNA biology and developing RNA-targeted therapies. Its cyanomethyl group also provides a versatile handle for further chemical modifications .
属性
CAS 编号 |
58479-73-5 |
|---|---|
分子式 |
C11H13N3O6 |
分子量 |
283.24 g/mol |
IUPAC 名称 |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C11H13N3O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,15-17H,1,4H2,(H,13,18,19)/t6-,7-,8-,10-/m1/s1 |
InChI 键 |
PCNJJZGTFWYSCJ-FDDDBJFASA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC#N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


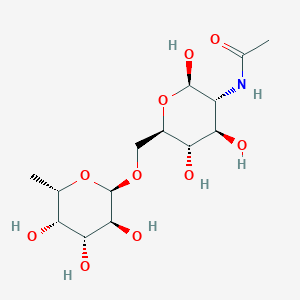
![5-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12837704.png)
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)
![Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester](/img/structure/B12837714.png)
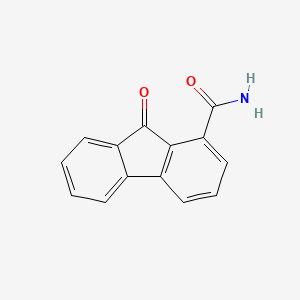
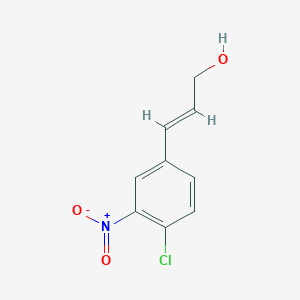
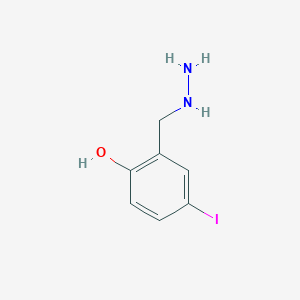
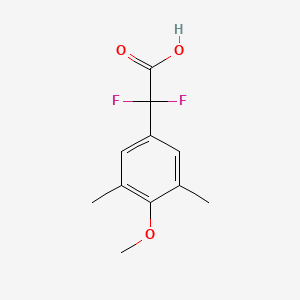
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837742.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(1-phenylethyl)amino)acetamide](/img/structure/B12837743.png)
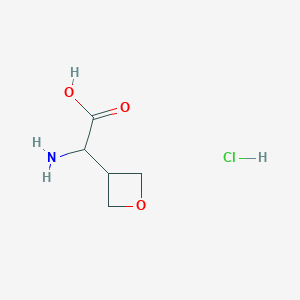
![(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid](/img/structure/B12837767.png)
